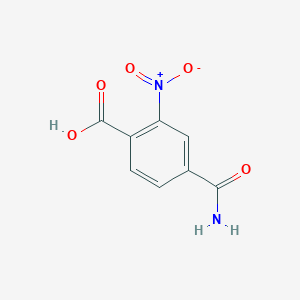

2-Nitroterephthalamic acid

説明

2-Nitroterephthalamic acid is an organic compound with the molecular formula O2NC6H3-1,4-(CO2H)2 . It has a molecular weight of 211.13 .

Molecular Structure Analysis

The molecular structure of 2-Nitroterephthalamic acid consists of a benzene ring substituted with two carboxylic acid groups and one nitro group .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitroterephthalamic acid include its molecular weight (211.13) and its molecular formula (O2NC6H3-1,4-(CO2H)2) . Further analysis of its properties would require specific experimental data .

科学的研究の応用

Synthesis of 2-Aryl Terephthalates

2-Nitroterephthalamic acid is a precursor in the synthesis of 2-aryl terephthalates. A novel approach involves the annulation of nitroallylic acetates with stabilized sulfur ylides, leading to 2-aryl terephthalates through a cascade of reactions. These products have potential applications as monomers in polymer chemistry and as precursors for farnesyltransferase inhibitors (Lakshminarayana Satham & I. Namboothiri, 2018).

Photocleavable Protecting Group for Carboxylic Acids

2-Nitroterephthalamic acid derivatives, such as 2-nitro-3-naphthalenemethanol (NNM), have been studied for use as efficient photocleavable protecting groups for molecules containing carboxylic functions. NNM exhibits superior photochemical properties compared to traditional 2-nitrobenzyl chromophores and is effective in photoreleasing carboxylic acids in almost quantitative yield (Anil Kumar Singh & Prashant K. Khade, 2005).

Tropospheric Chemistry

Research into the role of nitrous acid (HONO) in tropospheric chemistry involves studying the vertical gradients of HONO, for which 2-nitroterephthalamic acid may be relevant. Elevated daytime HONO concentrations point to unidentified, photolytically enhanced HONO sources, crucial for understanding the atmospheric chemistry of nitrous compounds (K. Wong et al., 2011).

Nitration and Photonitration Studies

2-Nitroterephthalamic acid is relevant in the study of nitration processes of aromatic compounds. Understanding the mechanisms of nitration in aqueous systems, as observed with naphthalene, has implications for environmental chemistry, especially in atmospheric hydrometeors and PAH nitration in particulate matter (D. Vione et al., 2005).

Nanocomposites for Concrete

Derivatives of nitrobenzoic acid, closely related to 2-nitroterephthalamic acid, have been used to develop nanocomposites for concrete applications. These composites, involving intercalation into layered double hydroxide-like materials, hold promise for controlling the kinetics of cement hydration and have potential in advanced construction materials (L. Raki, J. Beaudoin & L. Mitchell, 2004).

PET Imaging of Retinoid X Receptor

In medical imaging, derivatives of 2-nitroterephthalamic acid have been used in synthesizing fluorine-18-labeled compounds for PET imaging. This research contributes to developing new agents for visualizing biological processes in vivo, particularly in studying the retinoid X receptor (Min Wang et al., 2014).

Safety And Hazards

特性

IUPAC Name |

4-carbamoyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-1-2-5(8(12)13)6(3-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUFCFXGNSMISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitroterephthalamic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(4-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2475814.png)

![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)

![Methyl 2-[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2475817.png)

![2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2475819.png)

![tert-Butyl 5'-hydroxy-2'-(methylthio)-6'-oxo-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylate](/img/structure/B2475821.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)